

Spectroscopic Analysis of Diethyl D-(-)-tartrate: A Technical Guide

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Compound of Interest

Compound Name: Diethyl D-(-)-tartrate

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This technical guide provides an in-depth overview of the spectroscopic data for **Diethyl D-(-)-tartrate**, a versatile chiral building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, along with standardized experimental protocols for data acquisition.

Spectroscopic Data

The structural elucidation of **Diethyl D-(-)-tartrate** is critically supported by ^1H NMR, ^{13}C NMR, and IR spectroscopy. The quantitative data derived from these analytical techniques are summarized below.

Nuclear Magnetic Resonance (NMR) Data

^1H NMR (Proton NMR) Spectrum

The ^1H NMR spectrum of **Diethyl D-(-)-tartrate** is characterized by distinct signals corresponding to the ethyl and tartrate backbone protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
1.33	Triplet	6H	-CH ₃ (Ethyl)
3.41	Singlet	2H	-OH
4.20 - 4.35	Quartet	4H	-OCH ₂ - (Ethyl)
4.55	Singlet	2H	-CH- (Tartrate)

¹³C NMR (Carbon-13 NMR) Spectrum

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (ppm)	Assignment
14.1	-CH ₃ (Ethyl)
62.2	-OCH ₂ - (Ethyl)
72.8	-CH- (Tartrate)
170.9	C=O (Ester)

Infrared (IR) Spectroscopy Data

The IR spectrum of **Diethyl D-(-)-tartrate** reveals characteristic absorption bands corresponding to its key functional groups.

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
3450 (broad)	Strong	O-H Stretch (Alcohol)
2980	Medium	C-H Stretch (sp ³)
1740	Strong	C=O Stretch (Ester)
1270	Strong	C-O Stretch (Ester)
1120	Strong	C-O Stretch (Alcohol)

Experimental Protocols

Standardized protocols are crucial for reproducible and accurate spectroscopic data acquisition. The following are representative methodologies for NMR and IR analysis of **Diethyl D-(-)-tartrate**.

NMR Spectroscopy Protocol

Sample Preparation:

- A solution of **Diethyl D-(-)-tartrate** is prepared by dissolving approximately 10-20 mg of the neat liquid in 0.5-0.7 mL of deuterated chloroform (CDCl_3).
- A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
- The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

- The ^1H and ^{13}C NMR spectra are recorded on a 400 MHz (or higher) spectrometer.^[1]
- For ^1H NMR, data is typically acquired with a 45° pulse width and a relaxation delay of 1-2 seconds.
- For ^{13}C NMR, a 30° pulse width and a relaxation delay of 2-5 seconds are commonly used to ensure full relaxation of the quaternary carbons.
- Spectra are processed using appropriate software, involving Fourier transformation, phase correction, and baseline correction.

FT-IR Spectroscopy Protocol (ATR Method)

Attenuated Total Reflectance (ATR) is a convenient method for obtaining the IR spectrum of a liquid sample.^{[2][3]}

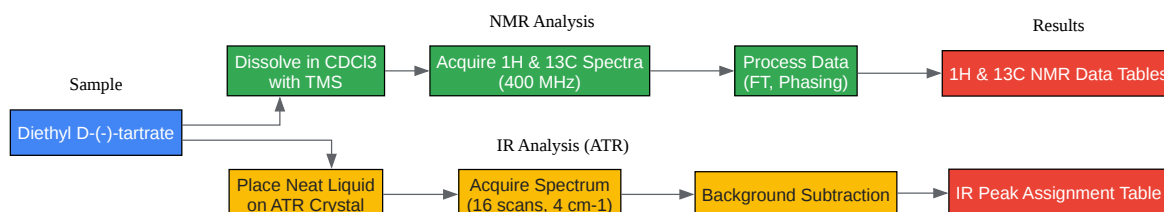
Sample Preparation and Data Acquisition:

- The ATR crystal (commonly diamond or zinc selenide) is cleaned with a suitable solvent (e.g., isopropanol) and allowed to dry completely.^{[2][3]}

- A background spectrum of the clean, empty ATR crystal is collected.[4]
- A small drop of neat **Diethyl D-(-)-tartrate** is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[2][3]
- The sample spectrum is then recorded, typically by co-adding 16 or 32 scans at a resolution of 4 cm^{-1} . [5]
- After analysis, the sample is carefully wiped from the crystal surface, and the crystal is cleaned.[2]

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of **Diethyl D-(-)-tartrate**.



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Caption: Workflow for NMR and IR Spectroscopic Analysis.

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